N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide” is a chemical compound. It has a molecular formula of C16H15N3O and a molecular weight of 265.31 . It is a solid substance .
Physical And Chemical Properties Analysis
“N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide” is a solid substance . It has a molecular formula of C16H15N3O and a molecular weight of 265.31 .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide derivatives have been explored for their potential applications in scientific research. A study by Sethi et al. (2018) focused on the synthesis of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives, utilizing the Mannich reaction, which is known for its versatility in organic synthesis. These derivatives were evaluated for their anti-inflammatory and antimicrobial potential, showing significant biological activities. The structures of these compounds were elucidated using spectral and analytical techniques, highlighting the importance of the benzimidazole pharmacophore in drug discovery (Sethi, Jain, Arora, Saini, & Jain, 2018).
Molecular Docking and Biological Activity
Molecular docking studies have been instrumental in understanding the interaction of N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide derivatives with biological targets. In the same study by Sethi et al. (2018), in silico studies were carried out to define the interaction of these compounds with the COX-2 enzyme and microbial proteins. The results showed that certain derivatives exhibited significant anti-inflammatory effects and antimicrobial efficacy, suggesting their potential as lead compounds for designing more potent agents (Sethi et al., 2018).
Anticancer Potential
Another study focused on the synthesis of Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligands, which were evaluated for their potential anticancer properties. These complexes were characterized using various physico-chemical techniques, and their structures were elucidated, revealing a square-planar geometry around the metallic center. The complexes showed cytotoxicity against various cancer cell lines, including breast cancer (MCF7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), suggesting their potential as anticancer compounds (Ghani & Mansour, 2011).
Selective Neuropeptide Y Y1 Receptor Antagonists
Benzimidazole derivatives have also been explored for their potential as selective neuropeptide Y Y1 receptor antagonists, with the aim of developing antiobesity drugs. A series of novel benzimidazoles substituted with various piperidinylalkyl groups were synthesized and evaluated for their affinity for the Y1 receptor. Among these, certain derivatives demonstrated high potency and selectivity, providing insights into the development of new therapeutic agents for obesity (Zarrinmayeh et al., 1998).
Orientations Futures
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-6-2-1-5-10(11)15(20)17-9-14-18-12-7-3-4-8-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGSKWIWBJWNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NC3=CC=CC=C3N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.